molecular formula C10H5Cl2NOS B574003 (2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone CAS No. 189100-33-2

(2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone

Cat. No. B574003
CAS RN: 189100-33-2
M. Wt: 258.116
InChI Key: ITEPKVHHFJWYTF-UHFFFAOYSA-N
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Description

“(2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone” is a chemical compound that has been used in the synthesis of a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid . This compound plays a significant role in the field of organic chemistry and material science .


Synthesis Analysis

The synthesis of this compound involves a multicomponent Chichibabin pyridine synthesis reaction . This reaction uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate . The synthesis of thiophene derivatives has been a topic of interest for many researchers due to their potential applications in various fields .


Molecular Structure Analysis

The molecular structure of “(2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone” is complex and involves multiple components. The compound is part of a larger molecular hybrid that includes a pyrene-pyridine fluorescent molecule . The structure of this compound is determined through computational (DFT and TD-DFT) and experimental investigations .


Chemical Reactions Analysis

The chemical reactions involving “(2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone” are complex and involve multiple steps. The compound is synthesized through a multicomponent Chichibabin pyridine synthesis reaction . This reaction is part of a larger process that results in a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid .

properties

IUPAC Name

(2,6-dichloropyridin-4-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NOS/c11-8-4-6(5-9(12)13-8)10(14)7-2-1-3-15-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPKVHHFJWYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697612
Record name (2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone

CAS RN

189100-33-2
Record name (2,6-Dichloropyridin-4-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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